Human Recombinant COX-2 Inhibitory Potency: N-3PyIA Versus Indomethacin
N-(3-Pyridyl)indomethacinamide (N-3PyIA) demonstrates low-nanomolar inhibitory potency against purified human recombinant COX-2, with reported IC₅₀ values ranging from 0.052 μM to 0.1 μM [1]. In contrast, the parent compound indomethacin exhibits an IC₅₀ of approximately 0.05 μM for human COX-2 . The comparable COX-2 potency of N-3PyIA to indomethacin confirms that amidation with the 3-pyridyl group preserves the core inhibitory pharmacophore while enabling enhanced isoform selectivity .
| Evidence Dimension | Inhibitory potency (IC₅₀) against human recombinant COX-2 |
|---|---|
| Target Compound Data | IC₅₀ = 0.052 μM to 0.1 μM |
| Comparator Or Baseline | Indomethacin: IC₅₀ ≈ 0.05 μM |
| Quantified Difference | Approximately equipotent; within 2-fold difference |
| Conditions | Purified human recombinant COX-2 enzyme; in vitro assay measuring prostaglandin synthesis |
Why This Matters
Confirms that COX-2 inhibitory potency is retained following pyridyl amide modification, enabling procurement of a selective tool without compromising target engagement.
- [1] Kalgutkar AS, Marnett AB, Crews BC, et al. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. J Med Chem. 2000;43(15):2860-2870. View Source
